Cas no 1637567-21-5 (Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy-)

Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy-, is a halogenated aromatic compound featuring a cyclobutyl ether and methoxy substituent. Its unique structure, combining bromo, fluoro, and alkoxy functional groups, makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (methoxy, cyclobutyloxy) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The compound's stability and selective functionalization potential offer advantages in precision synthesis, enabling tailored modifications for target-oriented research. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy- structure
1637567-21-5 structure
Product name:Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy-
CAS No:1637567-21-5
MF:C11H12BrFO2
MW:275.114186286926
CID:6394479
PubChem ID:125499800

Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy-
    • 1-BROMO-5-CYCLOBUTOXY-2-FLUORO-4-METHOXYBENZENE
    • WS-00655
    • MFCD30536543
    • D85649
    • SCHEMBL19643653
    • 1637567-21-5
    • Inchi: 1S/C11H12BrFO2/c1-14-10-6-9(13)8(12)5-11(10)15-7-3-2-4-7/h5-7H,2-4H2,1H3
    • InChI Key: JVRWLQIXHMXFGG-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC(OC2CCC2)=C(OC)C=C1F

Computed Properties

  • Exact Mass: 274.00047g/mol
  • Monoisotopic Mass: 274.00047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.488±0.06 g/cm3(Predicted)
  • Boiling Point: 297.5±35.0 °C(Predicted)

Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D556340-1g
1-bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene
1637567-21-5 95%
1g
$1198 2024-05-25
eNovation Chemicals LLC
D556340-0.25g
1-bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene
1637567-21-5 95%
0.25g
$568 2024-05-25
Chemenu
CM427368-100mg
1-BROMO-5-CYCLOBUTOXY-2-FLUORO-4-METHOXYBENZENE
1637567-21-5 95%+
100mg
$308 2022-12-31
A2B Chem LLC
BA57790-3mg
1-BROMO-5-CYCLOBUTOXY-2-FLUORO-4-METHOXYBENZENE
1637567-21-5 95
3mg
$105.00 2024-04-20
Aaron
AR01KZM2-500mg
1-BROMO-5-CYCLOBUTOXY-2-FLUORO-4-METHOXYBENZENE
1637567-21-5 95%
500mg
$1037.00 2023-12-15
A2B Chem LLC
BA57790-10mg
1-BROMO-5-CYCLOBUTOXY-2-FLUORO-4-METHOXYBENZENE
1637567-21-5 95
10mg
$135.00 2024-04-20
1PlusChem
1P01KZDQ-1g
1-BROMO-5-CYCLOBUTOXY-2-FLUORO-4-METHOXYBENZENE
1637567-21-5 95%
1g
$1345.00 2024-06-19
A2B Chem LLC
BA57790-2mg
1-BROMO-5-CYCLOBUTOXY-2-FLUORO-4-METHOXYBENZENE
1637567-21-5 95
2mg
$86.00 2024-04-20
A2B Chem LLC
BA57790-100mg
1-BROMO-5-CYCLOBUTOXY-2-FLUORO-4-METHOXYBENZENE
1637567-21-5 95%
100mg
$410.00 2024-04-20
A2B Chem LLC
BA57790-2g
1-BROMO-5-CYCLOBUTOXY-2-FLUORO-4-METHOXYBENZENE
1637567-21-5 95%
2g
$2760.00 2024-04-20

Additional information on Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy-

Comprehensive Overview of Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy- (CAS No. 1637567-21-5)

The compound Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy- (CAS No. 1637567-21-5) is a specialized aromatic derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substitution, a cyclobutyloxy group, and a fluoro and methoxy functionalization, makes it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of targeted therapies for metabolic disorders and inflammatory diseases.

One of the most searched questions about this compound revolves around its synthetic applications and mechanism of action. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methoxy) groups on the benzene ring creates a unique electronic environment, which can influence reactivity in cross-coupling reactions. This property is particularly valuable in the synthesis of complex molecules, such as biologically active compounds and advanced materials. Recent studies have highlighted its role in the preparation of heterocyclic scaffolds, which are pivotal in medicinal chemistry.

Another hot topic in the scientific community is the green chemistry aspect of this compound. With growing emphasis on sustainable practices, researchers are investigating eco-friendly synthetic routes for 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxybenzene. Techniques such as catalytic hydrogenation and microwave-assisted synthesis are being explored to minimize waste and reduce energy consumption. These advancements align with the global push toward environmentally friendly chemical processes, making this compound a subject of interest in green synthetic methodologies.

The physicochemical properties of CAS No. 1637567-21-5 also play a critical role in its applications. Its moderate solubility in organic solvents and stability under various conditions make it suitable for high-throughput screening and combinatorial chemistry. Additionally, its molecular weight and logP value are often discussed in forums and research papers, as these parameters are essential for predicting its behavior in biological systems. These characteristics are particularly relevant for researchers working on drug delivery systems and pharmacokinetic studies.

In the context of patent literature, Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy- has been cited in several innovations related to small molecule therapeutics. Its structural motifs are frequently employed in the design of kinase inhibitors and GPCR modulators, which are at the forefront of modern drug development. The compound's ability to act as a building block for more complex architectures underscores its importance in fragment-based drug design.

From a market perspective, the demand for CAS No. 1637567-21-5 is driven by its utility in custom synthesis and contract research organizations (CROs). Suppliers and manufacturers often highlight its high purity and batch consistency, which are critical for reproducible research outcomes. Furthermore, the compound's relevance in academic research and industrial R&D ensures a steady interest from the scientific community.

In summary, Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy- (CAS No. 1637567-21-5) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and adaptability to modern synthetic techniques make it a valuable asset in the toolkit of chemists and researchers. As the field of precision medicine and sustainable chemistry continues to evolve, this compound is poised to play an even more significant role in future innovations.

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Amadis Chemical Company Limited
(CAS:1637567-21-5)Benzene, 1-bromo-5-(cyclobutyloxy)-2-fluoro-4-methoxy-
A1222988
Purity:99%/99%
Quantity:100mg/250mg
Price ($):352/634